Chlorhydrate de diphénidol

Vue d'ensemble

Description

Le chlorhydrate de diphenidol est un composé chimique principalement utilisé comme antiémétique et antivertigeux. Il est efficace dans la prévention et le traitement symptomatique des nausées et des vomissements associés à diverses affections telles que la maladie de Ménière et les chirurgies impliquant l'oreille moyenne et interne . Ce composé est connu pour sa capacité à contrôler les nausées et les vomissements en inhibant la zone de déclenchement chimio-réceptrice .

Applications De Recherche Scientifique

Diphenidol hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of antiemetic agents and their chemical properties.

Industry: The compound is used in the pharmaceutical industry for the production of antiemetic medications.

Mécanisme D'action

Target of Action

Diphenidol hydrochloride primarily targets the vestibular apparatus and the medullary chemoreceptive trigger zone . The vestibular apparatus is a sensory system that contributes to balance and spatial orientation, while the medullary chemoreceptive trigger zone is involved in inducing vomiting.

Mode of Action

Diphenidol hydrochloride exerts its effects by diminishing vestibular stimulation and depressing labyrinthine function . It also acts as an antimuscarinic agent , which means it blocks the action of the neurotransmitter acetylcholine at muscarinic receptors .

Biochemical Pathways

The biochemical pathways affected by diphenidol hydrochloride are related to its antimuscarinic action. It interacts with muscarinic acetylcholine receptors (mACh receptors) , particularly M1, M2, M3, and M4 . These receptors are involved in various physiological functions, including the regulation of heart rate, smooth muscle contraction, and the secretion of certain glands. By blocking these receptors, diphenidol hydrochloride can affect these functions.

Pharmacokinetics

The drug’s effectiveness in controlling nausea and vomiting suggests that it has sufficient bioavailability to exert its therapeutic effects .

Result of Action

The primary result of diphenidol hydrochloride’s action is the control of nausea and vomiting . It achieves this by inhibiting the chemoreceptor trigger zone, thus preventing motion sickness . It also has an antivertigo effect, helping to manage conditions like Meniere’s disease .

Analyse Biochimique

Biochemical Properties

Diphenidol hydrochloride exerts an anticholinergic effect due to interactions with muscarinic acetylcholine receptors (mACh receptors), particularly M1, M2, M3, and M4 . These interactions may take place at the vestibular nuclei, where a significant excitatory input is mediated by acetylcholine (ACh) receptors, and also at the vestibular periphery where mACh receptors are expressed at efferent synapses .

Cellular Effects

The cellular effects of diphenidol hydrochloride are primarily related to its role as an antiemetic and antivertigo agent . It is thought to diminish vestibular stimulation and depress labyrinthine function . An action on the medullary chemoreceptive trigger zone may also be involved in the antiemetic effect .

Molecular Mechanism

It is thought to exert its effects by diminishing vestibular stimulation and depressing labyrinthine function, and as an antimuscarinic agent . It may also act on the medullary chemoreceptive trigger zone, which could be involved in its antiemetic effect .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de diphenidol implique l'alkylation du 1-bromo-3-chloropropane avec la pipéridine pour produire du chlorure de 3-pipéridinopropyle. Cet intermédiaire subit une réaction de Grignard avec la benzophénone pour produire le benzhydrol, qui est ensuite converti en diphenidol .

Méthodes de production industrielle : La production industrielle du chlorhydrate de diphenidol implique généralement la préparation du composé en vrac, suivie de l'ajout de matières auxiliaires telles que l'amidon pour créer diverses formes posologiques telles que des capsules, des comprimés et des granules . Le processus garantit que le produit final est non toxique, rentable et facile à préparer .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de diphenidol subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le chlorhydrate de diphenidol en ses formes réduites.

Substitution : Des réactions de substitution peuvent se produire au niveau du cycle pipéridine ou des groupes phényle.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.

Substitution : Des agents halogénants comme le chlore ou le brome peuvent être utilisés pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes déshydroxylées.

4. Applications de la recherche scientifique

Le chlorhydrate de diphenidol a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans l'étude des agents antiémétiques et de leurs propriétés chimiques.

Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour la production de médicaments antiémétiques.

5. Mécanisme d'action

Le mécanisme exact par lequel le chlorhydrate de diphenidol exerce ses effets antiémétiques et antivertigeux n'est pas entièrement compris. Il est considéré qu'il diminue la stimulation vestibulaire et déprime la fonction labyrinthique. Il agit également comme un agent antimuscarinique en interagissant avec les récepteurs muscariniques de l'acétylcholine, en particulier M1, M2, M3 et M4 . De plus, il peut affecter la zone de déclenchement chimio-réceptive médullaire, contribuant à ses propriétés antiémétiques .

Composés similaires :

Diphenhydramine : Un autre agent antiémétique et antihistaminique utilisé pour traiter les nausées et les vomissements.

Méclizine : Un antihistaminique utilisé pour prévenir et traiter les nausées, les vomissements et les étourdissements causés par le mal des transports.

Prométhazine : Un antihistaminique ayant des propriétés antiémétiques utilisé pour traiter les symptômes d'allergie, les nausées et les vomissements.

Unicité du chlorhydrate de diphenidol : Le chlorhydrate de diphenidol est unique dans sa double action en tant qu'antiémétique et antivertigeux. Contrairement à certains composés similaires, il cible spécifiquement le système vestibulaire et la zone de déclenchement chimio-réceptive, ce qui le rend particulièrement efficace pour des affections comme la maladie de Ménière et les nausées postopératoires .

Comparaison Avec Des Composés Similaires

Diphenhydramine: Another antiemetic and antihistamine agent used to treat nausea and vomiting.

Meclizine: An antihistamine used to prevent and treat nausea, vomiting, and dizziness caused by motion sickness.

Promethazine: An antihistamine with antiemetic properties used to treat allergy symptoms, nausea, and vomiting.

Uniqueness of Diphenidol Hydrochloride: Diphenidol hydrochloride is unique in its dual action as both an antiemetic and antivertigo agent. Unlike some similar compounds, it specifically targets the vestibular system and chemoreceptor trigger zone, making it particularly effective for conditions like Meniere’s disease and postoperative nausea .

Propriétés

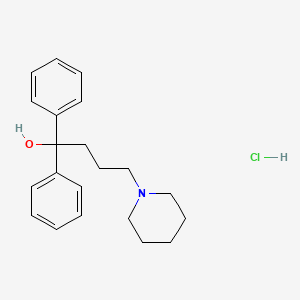

IUPAC Name |

1,1-diphenyl-4-piperidin-1-ylbutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO.ClH/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22;/h1-2,4-7,11-14,23H,3,8-10,15-18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZIYZHXZAYGJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

972-02-1 (Parent) | |

| Record name | Diphenidol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003254895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10186248 | |

| Record name | Diphenidol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3254-89-5 | |

| Record name | Diphenidol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3254-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenidol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003254895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenidol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenidol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-diphenylpiperidine-1-butanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENIDOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG355XWQ4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.